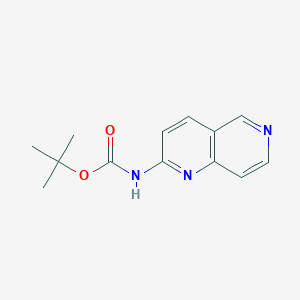
(S)-2-HYDROXYBUTYL P-TOSYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-HYDROXYBUTYL P-TOSYLATE is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a hydroxybutyl group attached to a p-toluenesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-HYDROXYBUTYL P-TOSYLATE typically involves the reaction of p-toluenesulfonyl chloride with 2-hydroxybutanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
p-Toluenesulfonyl chloride+2-Hydroxybutanol→2-Hydroxybutyl p-toluenesulfonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-HYDROXYBUTYL P-TOSYLATE primarily undergoes nucleophilic substitution reactions (SN2 reactions) due to the presence of the good leaving group, the p-toluenesulfonate moiety. It can also participate in esterification and transesterification reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to promote the esterification of 2-hydroxybutyl p-toluenesulfonate with carboxylic acids.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted butyl derivatives.
Esterification: The major products are esters formed by the reaction with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(S)-2-HYDROXYBUTYL P-TOSYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of (S)-2-HYDROXYBUTYL P-TOSYLATE involves its ability to act as an electrophile in nucleophilic substitution reactions. The p-toluenesulfonate group is a good leaving group, which facilitates the attack of nucleophiles on the carbon atom of the hydroxybutyl group. This results in the formation of substituted products.
Vergleich Mit ähnlichen Verbindungen
- Butyl p-toluenesulfonate
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
Comparison: (S)-2-HYDROXYBUTYL P-TOSYLATE is unique due to the presence of the hydroxy group, which allows for additional reactivity compared to other alkyl p-toluenesulfonates. This hydroxy group can participate in further chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H16O4S |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
2-hydroxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
UVSOURZMHXZMJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-[(dipropylamino)carbonyl]-5-nitrobenzoate](/img/structure/B8771763.png)



![2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one](/img/structure/B8771811.png)





